molecular formula C9H18ClNO2 B1532473 Methyl 2-piperidin-4-ylpropanoate hydrochloride CAS No. 1185013-13-1

Methyl 2-piperidin-4-ylpropanoate hydrochloride

Cat. No. B1532473
M. Wt: 207.7 g/mol
InChI Key: PLZCCGDDTUGTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-piperidin-4-ylpropanoate hydrochloride, also known as MPHP, is a chemical compound that belongs to the class of substituted cathinones. It has a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol .

Scientific Research Applications

Pharmacodynamic Effects of Tolperisone

Tolperisone, closely related to Methyl 2-piperidin-4-ylpropanoate hydrochloride, has been evaluated for its pharmacodynamic effects, particularly in pathologically elevated skeletal muscle tone and associated pains. Studies on whole animals, cell and tissue preparations, and molecular mechanisms of action, especially concerning sodium and calcium channels, have provided significant insights. New data suggest its wide applicability in clinical practice, underlining its relevance in muscle relaxation and pain relief without focusing on drug use, dosage, or side effects (Tekes, 2014).

Chemical and Molecular Dynamics Studies

Methyl 2-piperidin-4-ylpropanoate hydrochloride's structural analogs have been explored for their adsorption and corrosion inhibition properties on iron, demonstrating the compound's potential in materials science. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties, emphasizing the compound's efficacy in corrosion protection and its interaction with metal surfaces (Kaya et al., 2016).

Neuroinflammation Imaging

A positron emission tomography (PET) radiotracer specific for CSF1R, a microglia-specific marker, involves derivates similar to Methyl 2-piperidin-4-ylpropanoate hydrochloride. This compound allows non-invasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, showing promise for understanding neuroinflammatory diseases and the development of new therapeutics (Horti et al., 2019).

Neuroprotective Agents

Compounds structurally related to Methyl 2-piperidin-4-ylpropanoate hydrochloride have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, offering insights into neuroprotection against glutamate toxicity. Such research underlines the potential therapeutic applications of these compounds in protecting neuronal health without delving into drug usage specifics (Chenard et al., 1995).

Structural Conformation Studies

Investigations into the structural conformation of novel Piperidine-4-One derivatives, which share a core structure with Methyl 2-piperidin-4-ylpropanoate hydrochloride, provide valuable information on the molecular arrangements and potential applications in designing more effective compounds for various scientific purposes (Lakshminarayana et al., 2010).

Safety And Hazards

Methyl 2-piperidin-4-ylpropanoate hydrochloride is intended for research use only and should be used under the supervision of a technically qualified individual .

properties

IUPAC Name

methyl 2-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(9(11)12-2)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZCCGDDTUGTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-piperidin-4-ylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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